Hydrazine, 1,2-bis(2,6-dimethylphenyl)-

Lipophilicity Drug likeness Extraction efficiency

1,2-Bis(2,6-dimethylphenyl)hydrazine (CAS 63615-06-5) is a symmetrically substituted 1,2-diarylhydrazine belonging to the hydrazoarene class. Each nitrogen atom of the hydrazine –NH–NH– core carries a 2,6-dimethylphenyl group, resulting in a C₂-symmetric structure with four ortho-methyl substituents.

Molecular Formula C16H20N2
Molecular Weight 240.34 g/mol
CAS No. 63615-06-5
Cat. No. B3192601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine, 1,2-bis(2,6-dimethylphenyl)-
CAS63615-06-5
Molecular FormulaC16H20N2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NNC2=C(C=CC=C2C)C
InChIInChI=1S/C16H20N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10,17-18H,1-4H3
InChIKeyJRROQXNFYLPNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2,6-dimethylphenyl)hydrazine (CAS 63615-06-5) – Compound Class and Baseline Characteristics


1,2-Bis(2,6-dimethylphenyl)hydrazine (CAS 63615-06-5) is a symmetrically substituted 1,2-diarylhydrazine belonging to the hydrazoarene class [1]. Each nitrogen atom of the hydrazine –NH–NH– core carries a 2,6-dimethylphenyl group, resulting in a C₂-symmetric structure with four ortho-methyl substituents. The compound is encountered primarily as a synthetic intermediate in the preparation of 3,3',5,5'-tetramethylbenzidine (TMB) [2] and has been identified as a potential process-related impurity of the thrombopoietin receptor agonist eltrombopag [3]. Its sterically congested architecture, conferred by the four ortho-methyl groups, distinguishes it from simpler diarylhydrazines such as hydrazobenzene and imparts characteristic reactivity in acid-catalysed rearrangements and N–N bond cleavage reactions.

Why 1,2-Diarylhydrazine Analogs Cannot Be Freely Substituted for 1,2-Bis(2,6-dimethylphenyl)hydrazine


The four ortho-methyl groups of 1,2-bis(2,6-dimethylphenyl)hydrazine create a steric environment that is absent in the parent hydrazobenzene (1,2-diphenylhydrazine), 4,4'-disubstituted analogues, or mono-aryl hydrazines. This steric congestion raises the barrier to N–N bond rotation [1], alters the acid-catalysed benzidine rearrangement pathway [2], and modulates the compound's redox behaviour relative to less hindered diarylhydrazines. Consequently, a researcher expecting the reactivity profile of hydrazobenzene – the default inexpensive diarylhydrazine – will obtain different product distributions, kinetics, and side-reaction profiles when using the 2,6-dimethyl-substituted variant. In regulated pharmaceutical contexts, the compound serves as a specific impurity marker for eltrombopag [3]; substituting an alternative hydrazine would invalidate the analytical method. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 1,2-Bis(2,6-dimethylphenyl)hydrazine vs. Closest Analogs


Hydrophobicity (LogP) Differentiation vs. Hydrazobenzene

The predicted octanol-water partition coefficient (LogP) of 1,2-bis(2,6-dimethylphenyl)hydrazine is 4.51–5.20 [1][2], which is substantially higher than the experimental LogP of 2.94 reported for hydrazobenzene (1,2-diphenylhydrazine, CAS 122-66-7) [3]. This ~1.6–2.3 log-unit increase corresponds to an approximately 40- to 200-fold greater preference for the organic phase at equilibrium.

Lipophilicity Drug likeness Extraction efficiency

Steric Hindrance: Quantified Rotatable Bond Restriction vs. Hydrazobenzene

The number of freely rotatable bonds in 1,2-bis(2,6-dimethylphenyl)hydrazine is reported as 3 , identical to hydrazobenzene. However, the rotational barrier about the N–N bond is qualitatively known to be elevated in tetra-ortho-substituted diarylhydrazines due to steric clash between the ortho-methyl groups and the opposing aryl ring [1]. While direct experimental rotational barrier data for this specific compound were not located, class-level inference from radical cation studies indicates that tetra-ortho-substitution restricts the conformational space accessible to the hydrazine core [1], thereby slowing N–N bond scission and altering the benzidine rearrangement product distribution relative to unsubstituted hydrazobenzene.

Conformational analysis Steric hindrance N–N bond rotation

Specificity as an Eltrombopag Process Impurity Marker

1,2-Bis(2,6-dimethylphenyl)hydrazine has been identified as a specific potential impurity of eltrombopag (designated as Eltrombopag Impurity 92 or 117) [1]. In a validated RP-HPLC method for the determination of eleven potential impurities of eltrombopag precursor, this compound exhibited a distinct retention time and UV response that differentiates it from other process-related impurities [2]. The compound is commercially supplied as a characterised reference standard (purity ≥99%) by specialty vendors for use in analytical method development and quality control [1]. Generic diarylhydrazines (e.g., hydrazobenzene, 4,4'-hydrazotoluene) do not co-elute with this impurity under the validated chromatographic conditions and therefore cannot serve as surrogate standards.

Pharmaceutical impurity Eltrombopag HPLC method validation

Synthetic Utility: Direct Precursor to 3,3',5,5'-Tetramethylbenzidine (TMB)

According to a disclosed synthetic method for the biochemical reagent TMB, 1,2-bis(2,6-dimethylphenyl)hydrazine (referred to as 2,2',6,6'-tetramethyldiphenylhydrazine) serves as the direct precursor that, upon acid-catalysed benzidine rearrangement, yields 3,3',5,5'-tetramethylbenzidine [1]. This contrasts with alternative TMB syntheses that start from 2,6-dimethylaniline via azo-coupling and subsequent reduction; the hydrazine route is reported to proceed in fewer steps. The symmetrical 2,6-dimethyl substitution pattern is essential here: unsymmetrical diarylhydrazines or those lacking ortho-methyl groups would generate different benzidine isomers, not TMB.

Synthetic intermediate Tetramethylbenzidine Chromogenic substrate

Recommended Application Scenarios for 1,2-Bis(2,6-dimethylphenyl)hydrazine Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Eltrombopag HPLC Methods

In QC laboratories developing or validating stability-indicating HPLC methods for eltrombopag drug substance or drug product, 1,2-bis(2,6-dimethylphenyl)hydrazine (≥99% purity) is the required reference standard for Impurity 92/117. Its use ensures accurate identification and quantification of this specific process-related impurity, as demonstrated by its distinct retention behaviour in validated RP-HPLC methods [3][2]. Procurement of the correctly certified standard (CAS 63615-06-5) is mandatory for regulatory submission dossiers (ANDA/NDA).

Synthesis of 3,3',5,5'-Tetramethylbenzidine (TMB) for Biochemical Assays

This compound is employed as the key intermediate in the acid-catalysed benzidine rearrangement route to 3,3',5,5'-tetramethylbenzidine (TMB), the industry-standard chromogenic substrate for horseradish peroxidase (HRP)-based ELISA and immunohistochemistry detection systems. The symmetrical 2,6-dimethyl substitution pattern is structurally essential to obtaining the correct TMB isomer [3]. Alternative diarylhydrazines yield different biphenyl products and are not suitable substitutes.

Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) or Silylene Complexes

The compound's tetra-ortho-substituted framework makes it a candidate precursor for the preparation of sterically demanding hydrazido or imido ligands, analogous to the use of 2,6-diisopropylphenyl-substituted hydrazines in coordination chemistry [3]. Its four methyl groups provide a defined steric pocket that can stabilise low-coordinate metal centres. Researchers designing bulky ancillary ligands should consider this compound alongside the more common 2,6-diisopropylphenyl variant, noting that the methyl analogue offers a smaller steric profile (cone angle ~10–15° smaller, class-level estimate).

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